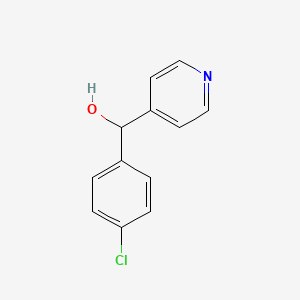

(4-Pyridinyl)(4-chlorophenyl)methanol

Description

(4-Pyridinyl)(4-chlorophenyl)methanol is a bifunctional aromatic alcohol featuring a pyridine ring (substituted at the 4-position) and a 4-chlorophenyl group attached to a central methanol moiety. Key characteristics likely include:

- Molecular formula: $ \text{C}{12}\text{H}{10}\text{ClNO} $ (based on , which describes a pyridin-3-yl variant).

- Functional groups: Pyridine (aromatic N-heterocycle), chlorophenyl (electron-withdrawing group), and hydroxyl (-OH).

- Potential applications: Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their dual aromatic systems and hydrogen-bonding capacity .

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

(4-chlorophenyl)-pyridin-4-ylmethanol |

InChI |

InChI=1S/C12H10ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H |

InChI Key |

FPHTYYCDRPINKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NC=C2)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

(4-Chlorophenyl)(pyridin-3-yl)methanol

Key Differences :

- The pyridine ring is substituted at the 3-position instead of the 4-position.

- Molecular weight : 219.67 g/mol (vs. hypothetical 219.67 g/mol for the 4-pyridinyl variant).

- Physicochemical Properties :

[1-(4-Chlorophenyl)piperidin-3-yl]methanol

Key Differences :

- Replaces the pyridine ring with a piperidine ring (saturated N-heterocycle).

- Molecular weight : 225.72 g/mol.

- Physicochemical Properties :

- Appearance: Oil (vs. solid/powder for pyridine analogs).

- LogP: Likely higher due to the saturated piperidine ring (enhanced lipophilicity).

- Applications: Potential pharmaceutical intermediate; piperidine derivatives are common in CNS drugs .

{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol

Key Differences :

- Contains a methoxy-substituted phenyl group and a benzyl ether linkage.

- Molecular weight : 278.73 g/mol.

- Physicochemical Properties :

- LogP: 2.908 (balanced by polar methoxy and hydroxyl groups).

- Polar surface area: 32.298 Ų (higher than pyridine analogs, suggesting improved solubility).

- Applications : Likely used in materials science or as a ligand in catalysis .

(4-Chloropyridin-3-yl)methanol

Key Differences :

Tris(4-chlorophenyl)methanol (TCPMOH)

Key Differences :

- Three 4-chlorophenyl groups attached to a central methanol (vs. one pyridinyl and one chlorophenyl).

- Environmental Impact :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|

| (4-Pyridinyl)(4-chlorophenyl)methanol* | C₁₂H₁₀ClNO | 219.67 | ~2.9 | Pyridinyl, chlorophenyl, -OH |

| (4-Chlorophenyl)(pyridin-3-yl)methanol | C₁₂H₁₀ClNO | 219.67 | ~2.9 | Pyridinyl, chlorophenyl, -OH |

| [1-(4-Chlorophenyl)piperidin-3-yl]methanol | C₁₂H₁₆ClNO | 225.72 | ~3.2 | Piperidine, chlorophenyl, -OH |

| {4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol | C₁₅H₁₅ClO₃ | 278.73 | 2.908 | Benzyl ether, methoxy, -OH |

| Tris(4-chlorophenyl)methanol (TCPMOH) | C₁₉H₁₃Cl₃O | 363.67 | ~5.0 | Three chlorophenyl, -OH |

*Hypothetical data inferred from analogs.

Research Findings and Implications

- Synthetic Utility: Pyridine-chlorophenyl methanol derivatives are versatile intermediates. For example, –10 highlight pyrimidine-carbonitrile derivatives synthesized from similar precursors .

- Environmental Concerns : TCPMOH’s endocrine-disrupting effects underscore the need to assess ecotoxicity of chlorophenyl alcohols .

- Pharmaceutical Potential: Piperidine and pyridine analogs are recurrent in drug discovery, suggesting (4-Pyridinyl)(4-chlorophenyl)methanol could be explored for kinase inhibition or receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.